Phenacyl 3-piperidin-1-ylsulfonylbenzoate
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Overview
Description
Phenacyl 3-piperidin-1-ylsulfonylbenzoate is a complex organic compound that combines the structural features of phenacyl, piperidine, and benzoate moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 3-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of phenacyl bromide, which is then reacted with piperidine to form the phenacyl piperidine intermediate. This intermediate undergoes sulfonylation with benzoic acid derivatives to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Phenacyl 3-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenacyl or piperidine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenacyl 3-piperidin-1-ylsulfonylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenacyl 3-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets in biological systems. The piperidine moiety is known to interact with neurotransmitter receptors, while the phenacyl group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Phenacyl bromide: Used as an intermediate in organic synthesis.
Piperidine: A common building block in medicinal chemistry.
Benzoic acid derivatives: Widely used in the synthesis of pharmaceuticals and polymers.
Uniqueness: Phenacyl 3-piperidin-1-ylsulfonylbenzoate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its interaction with biological targets, while the phenacyl and sulfonyl groups provide versatile sites for chemical modifications .
Properties
Molecular Formula |
C20H21NO5S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
phenacyl 3-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C20H21NO5S/c22-19(16-8-3-1-4-9-16)15-26-20(23)17-10-7-11-18(14-17)27(24,25)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13,15H2 |
InChI Key |
UPBVKAOXHZCNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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